molecular formula C12H25NO2 B13251245 4-(Dibutylamino)butanoic acid

4-(Dibutylamino)butanoic acid

Cat. No.: B13251245
M. Wt: 215.33 g/mol
InChI Key: APLNOXBBAYPPBU-UHFFFAOYSA-N
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Description

4-(Dibutylamino)butanoic acid is an organic compound with the molecular formula C12H25NO2. It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a dibutylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibutylamino)butanoic acid typically involves the reaction of butanoic acid with dibutylamine under specific conditions. One common method is the alkylation of butanoic acid with dibutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted butanoic acid derivatives.

Scientific Research Applications

4-(Dibutylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The dibutylamino group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)butanoic acid: Similar structure but with dimethylamino group instead of dibutylamino.

    4-(Methylamino)butanoic acid: Contains a methylamino group.

    4-(Ethylamino)butanoic acid: Contains an ethylamino group.

Uniqueness

4-(Dibutylamino)butanoic acid is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the dibutylamino group plays a crucial role.

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

4-(dibutylamino)butanoic acid

InChI

InChI=1S/C12H25NO2/c1-3-5-9-13(10-6-4-2)11-7-8-12(14)15/h3-11H2,1-2H3,(H,14,15)

InChI Key

APLNOXBBAYPPBU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCC(=O)O

Origin of Product

United States

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